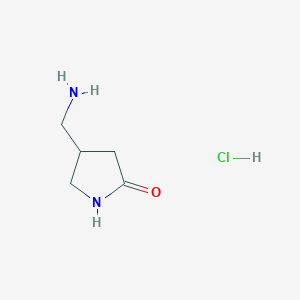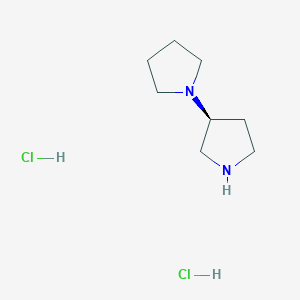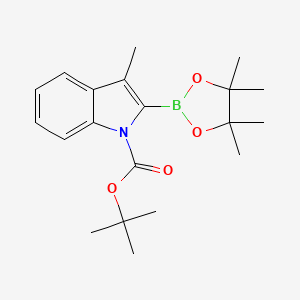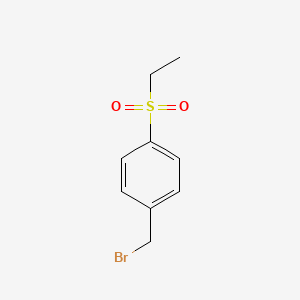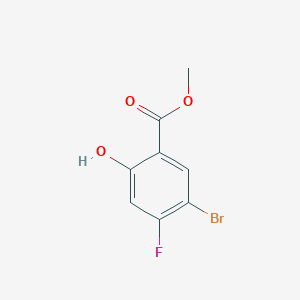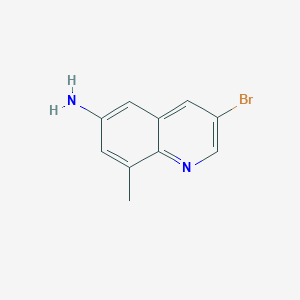![molecular formula C16H22N2O2 B1376432 苄基(5-氨基双环[3.2.1]辛烷-1-基)氨基甲酸酯 CAS No. 1383973-53-2](/img/structure/B1376432.png)
苄基(5-氨基双环[3.2.1]辛烷-1-基)氨基甲酸酯
描述
“Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate” is a chemical compound with the formula C16H22N2O2 . It has a molecular weight of 274.36 g/mol .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine and diphenyl phosphoryl azide in toluene under an inert atmosphere . The second step involves the use of sodium hydroxide in water/methanol . The final step again involves the use of triethylamine and diphenyl phosphoryl azide in toluene .Molecular Structure Analysis
The molecular structure of this compound includes 20 heavy atoms, 6 of which are aromatic . It has 5 rotatable bonds, 3 H-bond acceptors, and 2 H-bond donors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions involve the use of various reagents and solvents, and require specific conditions such as temperature and pH .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is a P-gp substrate and a CYP2D6 inhibitor . It has a Log Po/w (iLOGP) of 2.64 . It is soluble, with a solubility of 0.59 mg/ml or 0.00215 mol/l .科学研究应用
Environmental Science
Lastly, in environmental science, this compound could be used to develop sensors for detecting pollutants or toxins. Its chemical structure could allow for the creation of sensitive and selective detection systems, which are crucial for monitoring and protecting the environment.
Each of these applications represents a significant area of research where Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate could contribute to scientific advancement. While the current information is based on the compound’s potential, further empirical research is necessary to fully realize and implement these applications .
安全和危害
属性
IUPAC Name |
benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c17-15-7-4-8-16(12-15,10-9-15)18-14(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDHVXPBNJZJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)


![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)



